3-Bromothieno[3,2-c]pyridine
Overview
Description
3-Bromothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H4BrNS . It is used for research and development purposes .
Synthesis Analysis
3-Bromothieno[3,2-c]pyridine-4-(5H)-one was prepared from (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid by the Eloy–Deryckere thermal benzo/heteropyridinone synthesis . A telescoped procedure was developed, which reduces some of the risk associated with the classic procedure .Molecular Structure Analysis
The molecular weight of 3-Bromothieno[3,2-c]pyridine is 214.08 g/mol . The InChI code is 1S/C7H4BrNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H . The canonical SMILES is C1=CN=CC2=C1SC=C2Br .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromothieno[3,2-c]pyridine include a molecular weight of 214.08 g/mol . The compound has a topological polar surface area of 41.1 Ų . The exact mass is 212.92478 g/mol .Scientific Research Applications
Fluorescence Studies
3-Bromothieno[3,2-c]pyridine is used in the synthesis of new thieno[3,2-c]pyridine derivatives, which are studied for their fluorescence properties . The substituent effect on absorption and fluorescence properties of these derivatives is a significant area of research .
Organic Light Emitting Diodes (OLEDs)
Fluorescent compounds derived from 3-Bromothieno[3,2-c]pyridine are used in the development of organic light emitting diodes . These OLEDs have applications in display technology and lighting.
Photovoltaic Cells
Compounds synthesized from 3-Bromothieno[3,2-c]pyridine are used in photovoltaic cells . These cells convert sunlight into electricity, and the compounds help improve their efficiency .
Fluorescence Dyes
3-Bromothieno[3,2-c]pyridine derivatives are used as fluorescence dyes . These dyes have applications in various fields, including biochemistry and medicine .
Chemosensors
The fluorescent compounds derived from 3-Bromothieno[3,2-c]pyridine can be used as chemosensors . These sensors can detect the presence of specific chemical species and have applications in environmental monitoring and medical diagnostics .
Nonlinear Optics
3-Bromothieno[3,2-c]pyridine and its derivatives have applications in nonlinear optics . Nonlinear optical materials are used in devices that manipulate the intensity, phase, polarization, or propagation direction of light .
Drug Discovery Research
Fluorescent biomarkers and probes derived from 3-Bromothieno[3,2-c]pyridine are extremely important in modern medicinal chemistry research . They provide in-depth knowledge about biological systems, which is crucial in new drug discovery research .
G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitors
3-Bromothieno[3,2-c]pyridine is used in the synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors . These inhibitors have potential therapeutic applications in various diseases, including heart failure and Parkinson’s disease .
Safety and Hazards
properties
IUPAC Name |
3-bromothieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJTKUDYYGBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346426 | |
Record name | 3-Bromothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothieno[3,2-c]pyridine | |
CAS RN |
28783-18-8 | |
Record name | 3-Bromothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromothieno[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using tributylamine in the synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one?
A1: The research paper describes a "telescoped" procedure for synthesizing 3-Bromothieno[3,2-c]pyridin-4-(5H)-one []. The use of tributylamine as an additive is shown to be crucial in this process. [] It facilitates the E/Z-isomerization of the vinyl isocyanate intermediate, a key step in the synthesis. Additionally, tributylamine allows the reaction to occur at a lower temperature compared to the classic Eloy–Deryckere method. [] This modification potentially makes the synthesis safer and more efficient.
Q2: What is the starting material used to synthesize 3-Bromothieno[3,2-c]pyridin-4-(5H)-one in this process?
A2: The synthesis starts with (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid (3) as the primary precursor to construct the 3-Bromothieno[3,2-c]pyridin-4-(5H)-one framework. []
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